molecular formula C42H50N4O6S2 B2818982 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide CAS No. 1024316-81-1

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide

Cat. No.: B2818982
CAS No.: 1024316-81-1
M. Wt: 771
InChI Key: JCZYCZUQMHJHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a symmetrically substituted benzamide derivative featuring dual 3,5-dimethylpiperidin-1-ylsulfonyl groups attached to a biphenyl core. The structural complexity suggests design principles aimed at enhancing target binding affinity and metabolic stability. Key characteristics include:

  • Sulfonyl groups: Likely improve solubility and serve as hydrogen-bond acceptors for protein interactions .
  • Dimethylpiperidine moieties: Contribute to lipophilicity and stereochemical specificity.

Structural elucidation of such compounds typically employs X-ray crystallography (via SHELX programs ) and NMR spectroscopy. For instance, NMR chemical shift comparisons (as in and ) reveal that minor structural variations in substituents alter chemical environments, particularly in regions distal to the aromatic core .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N4O6S2/c1-27-19-28(2)24-45(23-27)53(49,50)37-13-7-33(8-14-37)41(47)43-39-17-11-35(21-31(39)5)36-12-18-40(32(6)22-36)44-42(48)34-9-15-38(16-10-34)54(51,52)46-25-29(3)20-30(4)26-46/h7-18,21-22,27-30H,19-20,23-26H2,1-6H3,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYCZUQMHJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(CC(C6)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline, which is then subjected to further reactions to introduce the benzamide and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and piperidine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Structural Insights :

  • Piperidine vs. Piperazine: Piperidine (6-membered, one N) in the target compound confers higher lipophilicity than piperazine (6-membered, two Ns) in , impacting membrane penetration and target selectivity .
  • Symmetry: The target compound’s symmetry may promote cooperative binding to dimeric protein targets, unlike asymmetric analogs .

Bioactivity and Mechanism of Action

and highlight that structurally similar compounds cluster into groups with correlated bioactivity profiles. For example:

  • HDAC inhibitors like SAHA and aglaithioduline share ~70% Tanimoto similarity in fingerprint-based analyses , whereas the target compound’s bulkier structure likely shifts its mechanism toward kinase or protease inhibition.
  • NMR profiling () shows that substituent-driven chemical shift changes in regions A (positions 39–44) and B (29–36) correlate with altered bioactivity in analogs . For the target compound, these regions may mediate interactions with ATP-binding pockets or allosteric sites.

Research Findings and Implications

NMR-Driven Structural Assignments : Chemical shift disparities in regions A/B () suggest that the target compound’s substituents occupy spatially distinct regions compared to analogs, altering binding kinetics .

Similarity Indexing : A Tanimoto coefficient of ~0.65 (vs. SAHA) implies partial overlap in pharmacophore features, but the target compound’s unique sulfonyl-biphenyl architecture likely redirects its therapeutic application .

Bioactivity Clustering : Hierarchical analyses () position the compound within a cluster of protease inhibitors, distinct from HDAC or kinase-focused analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.